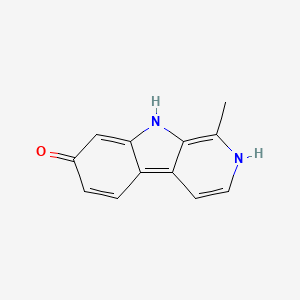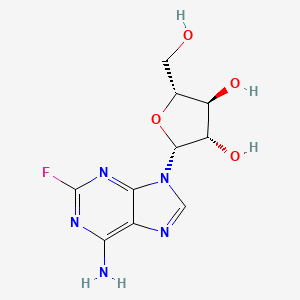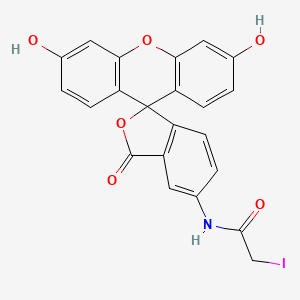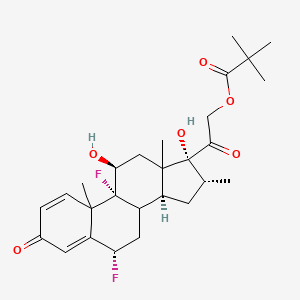
Harmol
Overview
Description
Harmol is a chemical compound classified as a β-carboline alkaloid. It is formed in vivo in humans by O-demethylation of harmine . This compound has a chemical formula of C12H10N2O and a molar mass of 198.225 g·mol−1 . It is known for its various biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Harmol, a β-carboline alkaloid , primarily targets Monoamine Oxidase B (MAO-B) and GABA-A receptors . These targets play significant roles in various physiological processes. MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, while GABA-A receptors are crucial for inhibitory neurotransmission in the brain.
Mode of Action
This compound interacts with its targets by modulating their activity. It acts as an inhibitor of MAO-B , preventing the breakdown of certain neurotransmitters and thereby increasing their availability. Simultaneously, it modulates the GABA-A receptors , which can influence neuronal excitability and potentially contribute to its pharmacological effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce a transient mitochondrial depolarization, a strong mitophagy response, and the AMPK compensatory pathway . These changes can lead to improvements in mitochondrial function and metabolic parameters . Furthermore, this compound’s action on MAO-B and GABA-A receptors can influence neurotransmission pathways, potentially contributing to its observed pharmacological effects .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, it’s known that this compound, like its derivative harmine, has low bioavailability . This could limit its clinical use.
Result of Action
At the molecular and cellular level, this compound has been shown to reduce α-synuclein via the autophagy-lysosome pathway (ALP) in a dose- and time-dependent manner . It also promotes the translocation of Transcription Factor EB (TFEB) into the nucleus, accompanying the restoration of autophagic flux and lysosomal biogenesis . These actions can lead to reduced levels of α-synuclein, a protein implicated in neurodegenerative disorders like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound, like many other alkaloids, can be influenced by various environmental factors. These include abiotic stress, potentially toxic element-induced stress, stress caused by salinity, heat, drought, reactive oxygen species, and free radicals, and nutrient scarcity . .
Preparation Methods
Harmol can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan and its derivatives . Industrial production methods often involve the extraction of this compound from plants such as Peganum harmala, which is a rich source of β-carboline alkaloids .
Chemical Reactions Analysis
Harmol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form harmine and other derivatives.
Reduction: This compound can be reduced to form dihydrothis compound.
Substitution: This compound can undergo aminomethylation to form 8-aminomethyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions include harmine, dihydrothis compound, and various aminomethyl derivatives .
Scientific Research Applications
Harmol has a wide range of scientific research applications:
Chemistry: This compound is used as a fluorescent probe in the study of DNA interactions.
Biology: This compound has been shown to induce autophagy and apoptosis in various cancer cell lines.
Medicine: This compound has potential therapeutic applications in the treatment of Parkinson’s disease, herpes simplex virus-induced keratitis, and other diseases
Comparison with Similar Compounds
Harmol is similar to other β-carboline alkaloids such as harmine, harmaline, and harmalol. this compound is unique in its ability to induce autophagy and apoptosis in cancer cells without causing significant toxicity . Harmine and harmaline, on the other hand, are more commonly used for their psychoactive properties . Harmalol is known for its antiviral and antibacterial activities .
Similar Compounds
- Harmine
- Harmaline
- Harmalol
This compound stands out due to its unique combination of biological activities and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-83-4 (hydrochloride) | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10876697, DTXSID10960989 | |
| Record name | HARMOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-03-6, 40580-83-4 | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HARMOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















